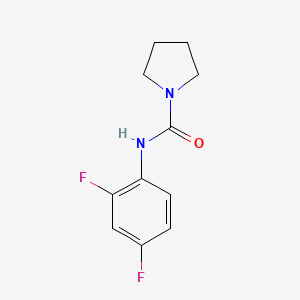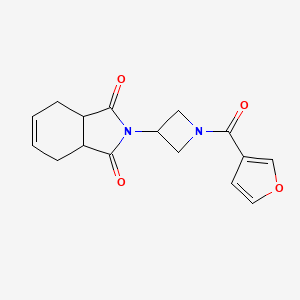
(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Bromopyridine Moiety: This step may involve a halogenation reaction, where a pyridine derivative is brominated using reagents such as N-bromosuccinimide (NBS).
Attachment of the Hydroxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the hydroxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyridine and phenol derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyridine and hydroxyphenyl groups may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-3-(2-Chloropyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of bromine.
(E)-3-(2-Bromopyridin-4-yl)-N-(4-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
(2E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of both a bromopyridine moiety and a hydroxyphenyl group. This combination of functional groups may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
(E)-3-(2-bromopyridin-4-yl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-13-9-10(7-8-16-13)1-6-14(19)17-11-2-4-12(18)5-3-11/h1-9,18H,(H,17,19)/b6-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSHHHKLTWMVFL-LZCJLJQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC2=CC(=NC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C2=CC(=NC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-fluorophenyl)-5-oxo-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2698161.png)

![4-bromo-N-{11-thia-13-azatetracyclo[7.5.1.0^{5,15}.0^{10,14}]pentadeca-1,3,5(15),6,8,10(14),12-heptaen-12-yl}benzamide](/img/structure/B2698167.png)


![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2698171.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2698172.png)

![2-[(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2698174.png)
![1-methyl-2-(propan-2-yl)-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2698175.png)




